

In-Depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

CAS Number: 96-67-3

An Essential Intermediate for Research and Development

This technical guide provides a comprehensive overview of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a versatile aromatic sulfonic acid. Targeted at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, synthesis, applications, and safety considerations.

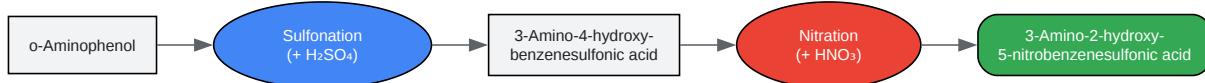
Physicochemical Properties

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound characterized by its light yellow to dark green crystalline appearance.^[1] Its unique structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a wide range of chemical reactivity. ^[1] This combination of functional groups allows for its use in diverse chemical syntheses not achievable with similar, less functionalized compounds.^[1]

Table 1: Physicochemical Data for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**

Property	Value	Reference
CAS Number	96-67-3	[1] [2]
IUPAC Name	3-amino-2-hydroxy-5-nitrobenzenesulfonic acid	[1]
Synonyms	2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanic Acid	[1] [2] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[1] [2]
Molecular Weight	234.19 g/mol	[1]
Appearance	Light yellow to dark green crystalline powder	[1]
Melting Point	285 °C	[2]
Density	1.877 g/cm ³	[2]
Water Solubility	0.1-0.5 g/100 mL at 21.5 °C	[2]
InChI Key	DQIVFTJHYKDOMZ-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-]	[1]

Synthesis and Chemical Reactions


The synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** can be achieved through multiple routes. The selection of the synthetic pathway often depends on the desired yield, purity, and industrial scalability.

Synthesis from 2-Aminophenol

A common laboratory and industrial synthesis involves the sequential functionalization of 2-aminophenol.[\[1\]](#) The process typically follows two main steps:

- Nitration: An electrophilic aromatic substitution reaction introduces a nitro group ($-\text{NO}_2$) at the 5-position of the 2-aminophenol ring.
- Sulfonation: A sulfonic acid group ($-\text{SO}_3\text{H}$) is then introduced at the 3-position.

An alternative patented method involves reversing the order of these steps, starting with the sulfonation of ortho-aminophenol, followed by nitration. This route is described as having a short reaction path and high efficiency.[\[4\]](#)

[Click to download full resolution via product page](#)

Synthesis Workflow from o-Aminophenol.

Key Chemical Reactions

The functional groups of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** allow it to undergo several types of reactions:

- Diazotization: The primary amino group is readily converted into a diazonium salt. This diazonium salt is a key intermediate for producing azo dyes.[\[1\]](#)
- Reduction: The nitro group can be reduced to form an amino group, yielding a diamino derivative.
- Oxidation: The compound can be oxidized to form quinone-type structures.[\[1\]](#)
- Complexation: The molecule can form colored complexes with various metal ions, a property utilized in analytical chemistry.[\[1\]](#)

Applications in Research and Industry

This compound is a valuable intermediate and reagent across several scientific and industrial fields.

Table 2: Summary of Applications

Field	Application	Description
Dye Industry	Azo Dye Intermediate	Serves as a diazo component in the synthesis of a wide range of azo dyes and pigments for textiles, inks, and paints.
Pharmaceuticals	Synthesis Intermediate	Used in the synthesis of various pharmaceutical compounds due to its versatile reactive sites. [3]
Analytical Chemistry	Metal Ion Determination	Forms colored complexes with metal ions, enabling its use as a reagent for the colorimetric determination of metals like iron.
Analytical Chemistry	pH Indicator	Its structure allows it to function as a pH indicator. [5]
Biochemistry	Enzyme Assays	Utilized in enzyme reaction studies, potentially acting as a substrate in various biochemical assays. [1]
Industrial Chemistry	Corrosion Inhibitor	Employed in industrial applications as a corrosion inhibitor. [1]

Experimental Protocols

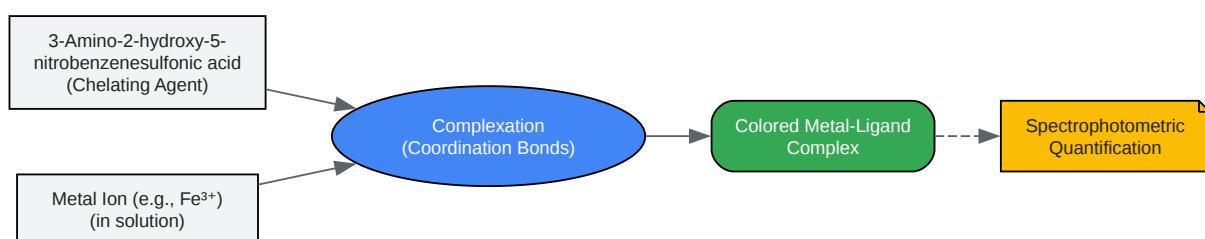
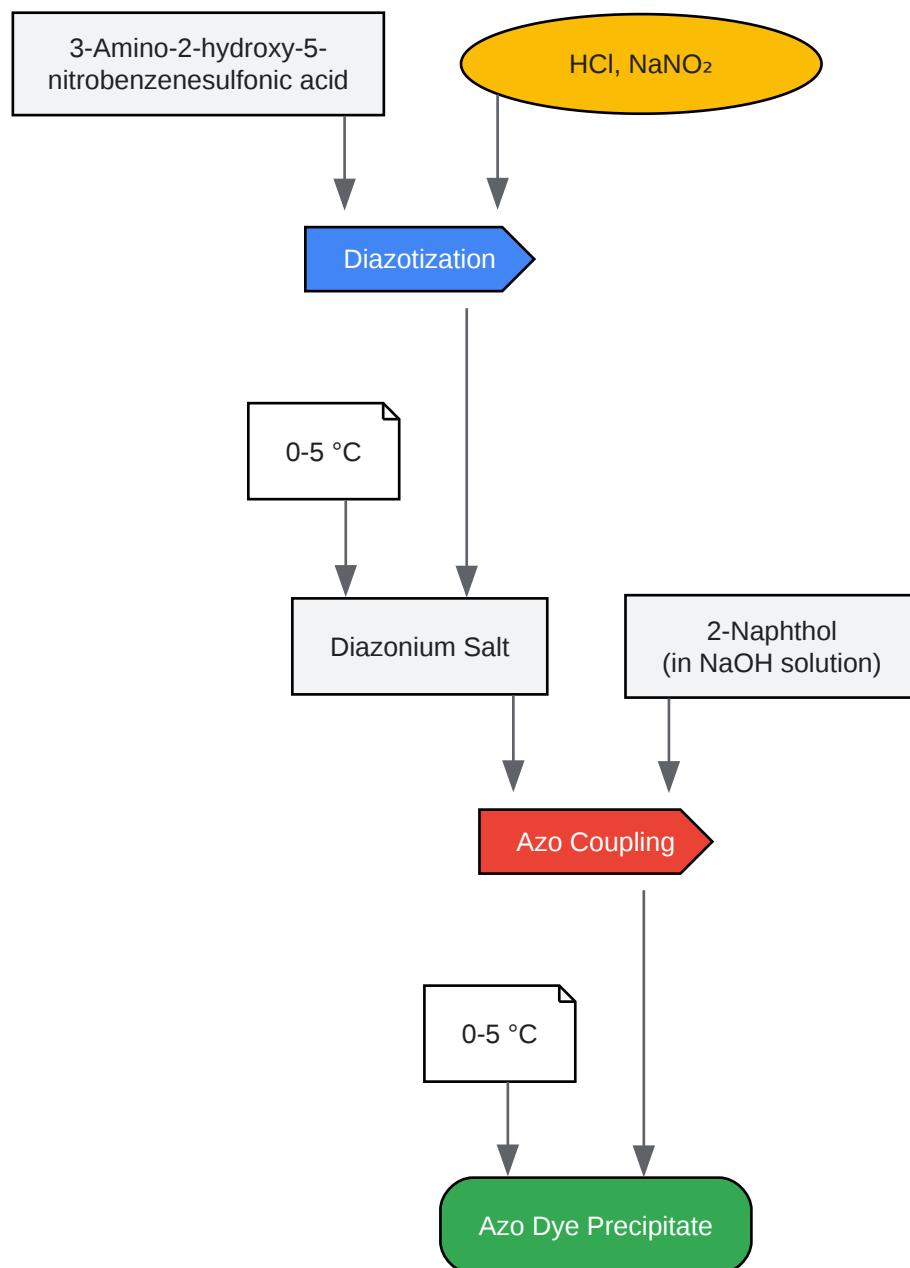
While specific, validated protocols for all applications are proprietary or require experimental development, this section provides representative methodologies based on established chemical principles.

Representative Protocol: Synthesis of an Azo Dye

This protocol describes the general procedure for using **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** as the diazo component to synthesize an azo dye with a coupling agent, such as 2-naphthol. This process involves two main stages: diazotization and coupling.

Materials:

- **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- 2-Naphthol
- Sodium hydroxide (NaOH)
- Ice, distilled water



Procedure:

Part A: Diazotization

- Prepare a solution of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** in dilute hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine with constant stirring.
- The reaction is complete when the solution gives a positive test for nitrous acid (e.g., turning starch-iodide paper blue). The resulting solution contains the diazonium salt.

Part B: Azo Coupling

- Prepare a separate solution of the coupling agent, 2-naphthol, by dissolving it in an aqueous sodium hydroxide solution.
- Cool this alkaline solution in an ice bath to 0-5 °C.
- Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 2-naphthol with vigorous stirring.
- A colored precipitate of the azo dye should form immediately.
- Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.
- Isolate the dye product by vacuum filtration, wash it with cold water to remove excess salts and reagents, and dry it.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]
- 3. nbino.com [nbino.com]
- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275784#3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid-cas-number-96-67-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com